molecular formula C30H50O B146547 Citrastadienol CAS No. 474-40-8

Citrastadienol

Cat. No. B146547
CAS RN: 474-40-8
M. Wt: 426.7 g/mol
InChI Key: LPZCCMIISIBREI-JXMPMKKESA-N
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Description

Citrastadienol is a biochemical used for proteomics research . It has been shown to exhibit cytotoxic activity against B16F10 melanoma cells .


Synthesis Analysis

The synthesis of Citrastadienol and similar sterols can be analyzed using a gas chromatography with mass spectrometry selected ion monitoring (GC/MS-SIM) method. This method allows for the comprehensive analysis of sterols after saponification and silylation . A new referencing system was introduced by means of a series of saturated fatty acid pyrrolidides (FAPs) as internal standards .


Molecular Structure Analysis

The molecular structure of Citrastadienol can be analyzed using various methods. For example, circular dichroism (CD) spectroscopy is a widely-used method for examining the structures and conformational changes of proteins . Another method is molecular dynamics simulations, which can provide insights into the structural dynamics and interactions of molecules .


Chemical Reactions Analysis

The chemical reactions involving Citrastadienol can be analyzed using differential thermal analysis . This method allows for the study of reaction kinetics and can provide insights into the thermodynamics and kinetics of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of Citrastadienol can be analyzed using various methods. For example, the physicochemical properties of drugs developed from a natural prototype can be investigated using statistical analysis . Another method is the analysis of physicochemical properties for drugs of natural origin .

Scientific Research Applications

Osteoarthritis Treatment

Alpha1-Sitosterol has been found to have significant potential in the treatment of osteoarthritis (OA). It has been shown to reduce oxidative-inflammatory indicators of OA . Specifically, alpha1-Sitosterol, along with other compounds like stigmasterol, sitosterol, and 2-monoolein, inhibit MAPK1, ESR1, and PPARA to reduce the inflammatory response and oxidative damage in OA .

Anti-Inflammatory Applications

The compound has been identified as having anti-inflammatory properties. It is believed to activate the interleukin (IL)-17, mitogen-activated protein kinase (MAPK), and nuclear factor kappa B (NF-kappa B) signaling pathways .

Antioxidant Properties

Alpha1-Sitosterol has been found to have antioxidant properties. It has been shown to have free binding energies to oxidative targets .

Antiviral Applications

Alpha1-Sitosterol has been identified as a potentially bioactive secondary metabolite with antiviral properties . It is believed to have the potential to be a biological weapon against virulent Newcastle Disease Virus (NDV) .

Estrogen Receptor Activation

Alpha1-Sitosterol has been found to increase Estrogen Receptor 1 (ESR1) levels . This suggests potential applications in conditions where estrogen receptor activation is beneficial.

Peroxisome Proliferator-Activated Receptor Alpha Activation

Alpha1-Sitosterol has been found to increase Peroxisome Proliferator-Activated Receptor Alpha (PPARA) levels . This suggests potential applications in conditions where PPARA activation is beneficial.

Future Directions

Future research on Citrastadienol could focus on developing more efficient and sustainable synthesis methods for Citrastadienol and its derivatives. Additionally, further studies could investigate the potential therapeutic applications of Citrastadienol, particularly in the context of its cytotoxic activity against melanoma cells .

Mechanism of Action

Target of Action

Alpha1-Sitosterol has been found to interact with several targets, including MAPK1 , Estrogen Receptor 1 (ESR1) , and Peroxisome Proliferator-Activated Receptor Alpha (PPARA) . These targets play crucial roles in various biological processes, including cell proliferation, differentiation, and apoptosis.

Mode of Action

Alpha1-Sitosterol interacts with its targets, leading to a series of changes in cellular functions. For instance, it has been shown to inhibit MAPK1 , increase ESR1 and PPAR-α levels , thereby modulating various cellular processes. It also competes with cholesterol for absorption due to its similar structure .

Biochemical Pathways

Alpha1-Sitosterol affects several biochemical pathways. It has been experimentally demonstrated to exhibit multiple pharmacological properties, such as anti-diabetic, ameliorative effect on prostatic hyperplasia, anti-inflammatory, anti-atherosclerotic, lipid-lowering and hepatoprotective . It also exerts an anti-tumor effect on multiple malignant tumors .

Pharmacokinetics

The pharmacokinetics of alpha1-Sitosterol have been studied extensively. Despite its high consumption in a vegetarian diet, it is absorbed at a very low rate. This is because it competes with cholesterol for absorption due to their structural similarity .

Result of Action

The molecular and cellular effects of alpha1-Sitosterol’s action are diverse. It has been shown to have good anti-tumor therapeutic effect activity, which mainly manifests as pro-apoptotic, anti-proliferative, anti-metastatic, anti-invasive, and chemosensitizing on tumor cells . It also has a significant anti-OA effect .

Action Environment

The action, efficacy, and stability of alpha1-Sitosterol can be influenced by various environmental factors. For instance, the bioavailability of alpha1-Sitosterol can be influenced by several factors such as type, source, processing, preparation, delivery method, food matrix, dose, time of administration into the body, and genetic factors .

properties

IUPAC Name

(3S,4S,5S,9R,10S,13R,14R,17R)-4,10,13-trimethyl-17-[(Z,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O/c1-8-22(19(2)3)10-9-20(4)24-13-14-26-23-11-12-25-21(5)28(31)16-18-30(25,7)27(23)15-17-29(24,26)6/h8,11,19-21,24-28,31H,9-10,12-18H2,1-7H3/b22-8-/t20-,21+,24-,25+,26+,27+,28+,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPZCCMIISIBREI-JXMPMKKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4C)O)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H]([C@H]4C)O)C)C)\C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5023584
Record name Sitosterol alpha1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5023584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (3beta,4beta,5alpha)-4-Methylergosta-7,24(28)-dien-3-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033495
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

alpha1-Sitosterol

CAS RN

474-40-8
Record name Citrostadienol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=474-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha1-Sitosterol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000474408
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sitosterol alpha1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5023584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .ALPHA.1-SITOSTEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U71X1M7968
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (3beta,4beta,5alpha)-4-Methylergosta-7,24(28)-dien-3-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033495
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

151 °C
Record name (3beta,4beta,5alpha)-4-Methylergosta-7,24(28)-dien-3-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033495
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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